

1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile molecular structure

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Compound of Interest

Compound Name:	1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile
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An In-depth Technical Guide to the Molecular Structure and Potential of **1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile**

This guide provides a comprehensive technical overview of **1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile**, a novel chemical entity with significant potential in medicinal chemistry. By dissecting its constituent pharmacophores—the 6-chloropyridin-3-yl moiety and the cyclobutanecarbonitrile group—we will explore its predicted molecular structure, plausible synthetic pathways, and prospective applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces.

Introduction: A Molecule of Untapped Potential

1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile represents a unique amalgamation of two privileged structural motifs in modern medicinal chemistry. The 6-chloropyridin-3-yl scaffold is a cornerstone in the development of a wide range of therapeutic agents, from kinase inhibitors to nicotinic acetylcholine receptor (nAChR) modulators.^{[1][2]} Its electronic properties and ability to engage in key hydrogen bonding interactions make it a highly sought-after component in drug design.^[2]

The cyclobutane ring, on the other hand, is increasingly recognized for its ability to impart favorable pharmacokinetic properties, such as metabolic stability and improved solubility, while also serving as a rigid scaffold to orient functional groups for optimal target engagement.^[3] The

nitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be transformed into other functionalities.

This guide will provide a predictive yet scientifically grounded exploration of **1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile**, offering a roadmap for its synthesis, characterization, and potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The molecular structure of **1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile** is characterized by a central cyclobutane ring attached to the 3-position of a 6-chloropyridine ring. A nitrile group is also attached to the same carbon of the cyclobutane ring.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C10H9ClN2
Molecular Weight	192.65 g/mol
IUPAC Name	1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile
CAS Number	Not available
Predicted LogP	2.5 - 3.5
Predicted pKa (Pyridine N)	3.0 - 4.0
Predicted Polar Surface Area	~37 Å ²

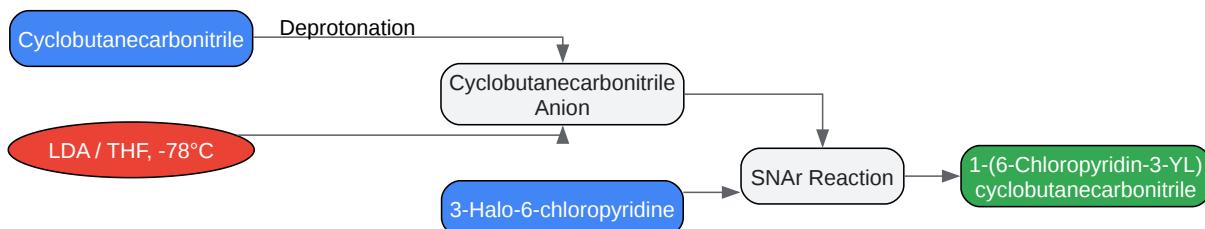
The electron-withdrawing nature of the chlorine atom at the 6-position of the pyridine ring and the nitrile group will influence the overall electronic distribution of the molecule, potentially impacting its binding affinity to biological targets. The rigid cyclobutane ring restricts the conformational flexibility of the molecule, which can be advantageous for achieving high binding specificity.

Proposed Synthetic Pathway

While no specific synthesis for **1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile** has been reported, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyridine rings. A potential approach involves a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Proposed Synthesis

- Generation of the Cyclobutanecarbonitrile Anion: To a solution of cyclobutanecarbonitrile[4] [5][6] in a suitable aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), add a strong base such as lithium diisopropylamide (LDA) to deprotonate the α -carbon, forming the corresponding carbanion.
- Nucleophilic Aromatic Substitution: To the solution of the cyclobutanecarbonitrile anion, add a solution of 3-bromo-6-chloropyridine or a similar 3-halo-6-chloropyridine derivative. The carbanion will act as a nucleophile, displacing the halide at the 3-position of the pyridine ring.
- Reaction Quench and Work-up: After allowing the reaction to proceed to completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile**.



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Caption: Proposed synthetic workflow for **1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile**.

Predictive Spectroscopic and Analytical Characterization

Confirmation of the successful synthesis of **1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile** would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Signals
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons on the pyridine ring (doublets and a doublet of doublets) in the δ 7.0-8.5 ppm region.- Aliphatic protons of the cyclobutane ring (multiplets) in the δ 1.5-3.0 ppm region.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons of the pyridine ring in the δ 120-155 ppm region.- Quaternary carbon of the cyclobutane ring attached to the pyridine and nitrile groups.- Aliphatic carbons of the cyclobutane ring.- Nitrile carbon signal around δ 120 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- A sharp C≡N stretch around 2240 cm^{-1}.- C-Cl stretch in the fingerprint region.- Aromatic C=C and C=N stretching vibrations.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

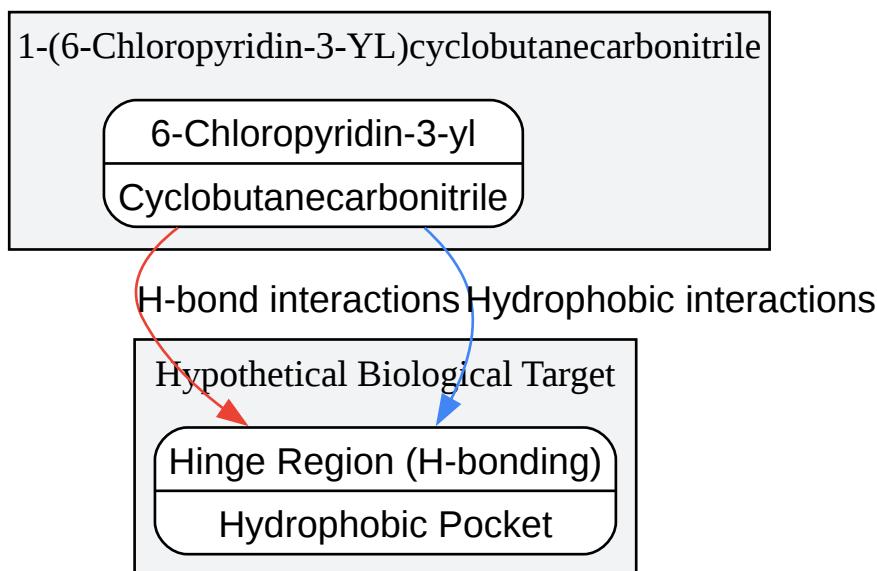
Potential Applications in Drug Discovery

The structural features of **1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile** suggest several promising avenues for investigation in drug discovery.

- Kinase Inhibition: The 6-chloropyridin-3-yl moiety is a known hinge-binding motif in many kinase inhibitors.^[2] The cyclobutanecarbonitrile group could occupy a hydrophobic pocket in

the ATP-binding site, potentially leading to potent and selective kinase inhibitors for oncology or inflammatory diseases.

- nAChR Modulation: Derivatives of 6-chloropyridine are known to modulate nicotinic acetylcholine receptors.^[1] This molecule could be explored for its potential in treating neurological and psychiatric disorders.
- JAK Inhibitors: Cyclobutane derivatives have been investigated as Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer.^[3] The combination of the cyclobutane ring with the 6-chloropyridine scaffold could yield novel JAK inhibitors with improved properties.



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Caption: Hypothetical binding mode of the pharmacophores.

Safety and Handling

Given the absence of specific safety data, caution should be exercised when handling **1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile**. Based on its structural components:

- Substituted Pyridines: Many pyridine derivatives are toxic and can be absorbed through the skin.

- Nitriles: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[\[6\]](#)

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion

1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile is a novel compound with considerable potential for drug discovery. Its unique combination of a proven pharmacophore in the 6-chloropyridine moiety and the desirable physicochemical properties imparted by the cyclobutane ring makes it an attractive target for synthesis and biological evaluation. This guide provides a foundational framework for researchers to embark on the exploration of this promising molecule, from its synthesis and characterization to the investigation of its therapeutic potential.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102026999A - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 4. Cyclobutanecarbonitrile | CAS#:4426-11-3 | Chemsoc [chemsoc.com]
- 5. Cyclobutanecarbonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Cyanocyclobutane | C5H7N | CID 78148 - PubChem [pubchem.ncbi.nlm.nih.gov]
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